1,5-Dimethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, which consists of nitrogen-containing aromatic heterocyclic compounds Carbazoles are known for their unique structural properties, which include a fused tricyclic system with two benzene rings and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-9H-carbazole can be synthesized through various methods, including:
Palladium-catalyzed reactions: These involve the use of palladium catalysts to facilitate the formation of carbazole derivatives from anilines and dihaloarenes.
Dehydrogenative cyclization: This method uses iridium catalysts and copper cocatalysts to cyclize 2-aminobiphenyls into carbazoles.
Electrochemical polymerization: This technique involves the polymerization of carbazole monomers under electrochemical conditions to produce polycarbazoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their efficiency and high yield. The use of microwave irradiation and magnetically recoverable palladium nanocatalysts has also been explored to reduce reaction times and improve compatibility with various functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dimethyl-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated or alkylated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-9H-carbazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Topoisomerase Inhibition: The compound binds to topoisomerase enzymes, preventing them from unwinding DNA during replication, which leads to cell cycle arrest and apoptosis in cancer cells.
Actin Dynamics Disruption: It interferes with the normal organization of the actin cytoskeleton, affecting cell motility and division.
Molecular Signaling Pathways: The compound influences pathways such as the P53 signaling pathway in cancer cells and the AKT pathway in neuroprotection.
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-9H-carbazole can be compared with other similar compounds in the carbazole family:
2,7-Dimethyl-9H-carbazole: Similar structure but with methyl groups at the 2 and 7 positions, leading to different electronic properties and applications.
3,6-Dimethyl-9H-carbazole:
5,8-Dimethyl-9H-carbazole: Methyl groups at the 5 and 8 positions, known for its anticancer activity.
Eigenschaften
CAS-Nummer |
51640-60-9 |
---|---|
Molekularformel |
C14H13N |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1,5-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8,15H,1-2H3 |
InChI-Schlüssel |
DEQROWVQAJBTMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC(=C3NC2=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.